molecular formula C10H13NO3 B015611 alpha-Methyl-m-tyrosine CAS No. 305-96-4

alpha-Methyl-m-tyrosine

Numéro de catalogue: B015611
Numéro CAS: 305-96-4
Poids moléculaire: 195.21 g/mol
Clé InChI: CAHPJJJZLQXPKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alpha-Methyl-m-tyrosine, also known as alpha-methyl-para-tyrosine, is a synthetic amino acid derivative that functions as an inhibitor of the enzyme tyrosine hydroxylase. This enzyme is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, this compound reduces the production of these neurotransmitters, making it useful in various medical and research applications .

Mécanisme D'action

Target of Action

Alpha-Methyl-m-tyrosine, also known as metirosine, primarily targets the enzyme tyrosine hydroxylase . This enzyme plays a crucial role in the synthesis of catecholamines, a group of hormones that includes dopamine, norepinephrine, and epinephrine .

Mode of Action

Metyrosine acts as a competitive inhibitor of tyrosine hydroxylase . It competes with tyrosine at the tyrosine-binding site, leading to the inhibition of tyrosine hydroxylase . This inhibition disrupts the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first and rate-limiting step in catecholamine biosynthesis .

Biochemical Pathways

The inhibition of tyrosine hydroxylase by metyrosine affects the catecholamine biosynthetic pathway . Normally, dietary tyrosine is hydroxylated by tyrosine hydroxylase to form DOPA. The presence of metyrosine disrupts this process, leading to a reduction in the synthesis of catecholamines .

Pharmacokinetics

Metyrosine is well absorbed after oral ingestion, making its bioavailability high . The elimination half-life of metyrosine is approximately 3.4 to 3.7 hours .

Result of Action

The inhibition of catecholamine synthesis by metyrosine results in decreased endogenous levels of catecholamines . This leads to a reduction in the frequency and severity of hypertensive attacks and their associated symptoms, such as headache, nausea, sweating, and tachycardia, in patients with pheochromocytoma .

Action Environment

The action, efficacy, and stability of metyrosine can be influenced by various environmental factors. It’s important to note that the individual’s physiological state, including kidney function, can impact the drug’s pharmacokinetics .

Analyse Biochimique

Biochemical Properties

Alpha-Methyl-m-tyrosine inhibits tyrosine hydroxylase, an enzyme crucial in the catecholamine biosynthetic pathway . The enzymatic activity of tyrosine hydroxylase is normally regulated through the phosphorylation of different serine residues in regulatory domain sites . It is hypothesized that this compound competes with tyrosine at the tyrosine-binding site, causing inhibition of tyrosine hydroxylase .

Cellular Effects

In cells, this compound has been shown to inhibit the production of melanin . It also has a significant impact on cellular metabolism, particularly in the catecholamine biosynthetic pathway . This can influence cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a tyrosine hydroxylase enzyme inhibitor . It competes with tyrosine at the tyrosine-binding site, leading to the inhibition of tyrosine hydroxylase . This results in changes in gene expression and impacts the catecholamine biosynthetic pathway .

Temporal Effects in Laboratory Settings

The maximum biochemical effect of this compound usually occurs within two to three days, and the urinary concentration of catecholamines and their metabolites usually returns to pretreatment levels within three to four days after this compound is discontinued .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, the dopamine concentration returns to control levels within 16 hours . At higher doses, most animals show signs of sedation, weight loss, and dehydration between 16-40 hours .

Metabolic Pathways

This compound is involved in the catecholamine biosynthetic pathway . It inhibits tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), a key step in this pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alpha-Methyl-m-tyrosine can be synthesized through several methods. One common synthetic route involves the alkylation of tyrosine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the methylated product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include additional steps such as purification through crystallization or chromatography to ensure the final product meets pharmaceutical-grade standards .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-Methyl-m-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce various halogenated or nitro-substituted derivatives .

Applications De Recherche Scientifique

Alpha-Methyl-m-tyrosine has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Alpha-Methyl-m-tyrosine is unique in its specific inhibition of tyrosine hydroxylase, making it particularly effective in reducing catecholamine levels. Its ability to cross the blood-brain barrier and its relatively low toxicity profile further distinguish it from other similar compounds .

Activité Biologique

Alpha-methyl-m-tyrosine (AMT), also known as alpha-methyltyrosine or metyrosine, is a potent inhibitor of the enzyme tyrosine hydroxylase, which plays a critical role in the biosynthesis of catecholamines. This compound has garnered attention for its biological activity, particularly in the context of clinical applications and research into its effects on catecholamine metabolism.

AMT inhibits tyrosine hydroxylase, the rate-limiting enzyme in the conversion of tyrosine to L-DOPA, subsequently leading to decreased production of catecholamines such as dopamine, norepinephrine, and epinephrine. This inhibition occurs through competitive binding at the enzyme's active site, effectively reducing overall catecholamine synthesis by 50% to 80% depending on the dosage administered .

Key Points:

  • Inhibition Mechanism: Competitive inhibition at the tyrosine-binding site of tyrosine hydroxylase.
  • Effects on Catecholamines: Reduction in catecholamines leads to potential therapeutic benefits in conditions characterized by catecholamine excess.

Pharmacokinetics

AMT is administered orally and exhibits a dose-dependent pharmacokinetic profile. Studies indicate that a single 1,000 mg dose results in plasma levels of approximately 12-14 μg/mL within 1 to 3 hours post-ingestion . The maximum effect on catecholamine levels is typically observed between 48 to 72 hours after administration, with levels returning to baseline within 72 to 96 hours after discontinuation .

Clinical Applications

AMT has been primarily used in the management of pheochromocytoma, a tumor that secretes excess catecholamines. It is effective in controlling symptoms associated with this condition, particularly hypertension and tachycardia . Additionally, recent studies have explored its potential use in other conditions such as chronic fatigue syndrome (CFS) and traumatic brain injury (TBI).

Case Studies

  • Pheochromocytoma Management:
    • In a cohort of patients with pheochromocytoma, AMT administration resulted in significant reductions in blood pressure and catecholamine levels, facilitating surgical preparation and chronic management .
  • Chronic Fatigue Syndrome:
    • A case report highlighted a patient with stress-related CFS who exhibited symptom improvement following AMT treatment. The patient demonstrated a hyperadrenergic state characterized by elevated catecholamines, which were successfully mitigated with AMT therapy .
  • Traumatic Brain Injury:
    • Research involving animal models indicated that AMT administration post-TBI improved cardiovascular stability and behavioral outcomes. The study suggested that AMT's ability to inhibit catecholamine synthesis could mitigate sympathetic overactivity associated with TBI .

Research Findings

Numerous studies have investigated the biochemical and pharmacological effects of AMT:

Study FocusFindings
Catecholamine Levels AMT reduces urinary metabolites of norepinephrine and dopamine by up to 70% .
Cardiovascular Effects In TBI models, AMT administration prevented increases in blood pressure and cardiac reactivity .
Behavioral Outcomes Improved behavioral responses were noted in TBI subjects treated with AMT compared to controls .

Propriétés

IUPAC Name

2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHPJJJZLQXPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883357
Record name Phenylalanine, 3-hydroxy-.alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305-96-4, 62-25-9
Record name α-Methyl-m-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyl-m-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Tyrosine, DL-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylalanine, 3-hydroxy-.alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylalanine, 3-hydroxy-.alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-α-methyl-3-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-METHYL-M-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UL7R46488
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Methyl-m-tyrosine
Reactant of Route 2
alpha-Methyl-m-tyrosine
Reactant of Route 3
alpha-Methyl-m-tyrosine
Reactant of Route 4
alpha-Methyl-m-tyrosine
Reactant of Route 5
alpha-Methyl-m-tyrosine
Reactant of Route 6
alpha-Methyl-m-tyrosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.